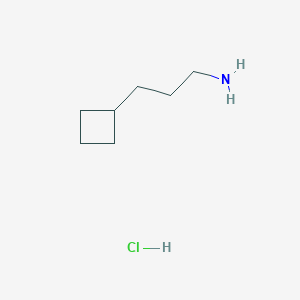![molecular formula C15H20FNO4 B1460335 2-{[(tert-Butoxy)carbonyl]amino}-3-(2-fluoro-4-methylphenyl)propanoic acid CAS No. 1260004-75-8](/img/structure/B1460335.png)
2-{[(tert-Butoxy)carbonyl]amino}-3-(2-fluoro-4-methylphenyl)propanoic acid
描述
2-{[(tert-Butoxy)carbonyl]amino}-3-(2-fluoro-4-methylphenyl)propanoic acid is an organic compound that features a tert-butoxycarbonyl (BOC) protecting group attached to an amino acid derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-Butoxy)carbonyl]amino}-3-(2-fluoro-4-methylphenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Propanoic Acid Derivative: The protected amino group is then coupled with 2-fluoro-4-methylphenylacetic acid using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) or N,N’-diethylcarbodiimide (EDC) in the presence of a catalyst such as 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
2-{[(tert-Butoxy)carbonyl]amino}-3-(2-fluoro-4-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Hydrolysis: The BOC protecting group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the BOC group.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Nucleophiles such as amines, thiols
Oxidation and Reduction: Various oxidizing and reducing agents depending on the desired transformation
Major Products Formed
Deprotected Amino Acid: Removal of the BOC group yields the free amino acid derivative.
Substituted Derivatives: Nucleophilic substitution reactions yield various substituted derivatives depending on the nucleophile used.
科学研究应用
2-{[(tert-Butoxy)carbonyl]amino}-3-(2-fluoro-4-methylphenyl)propanoic acid has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of protease inhibitors and other enzyme inhibitors.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: Used in the study of enzyme mechanisms and protein-ligand interactions due to its structural similarity to natural amino acids.
作用机制
The mechanism of action of 2-{[(tert-Butoxy)carbonyl]amino}-3-(2-fluoro-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The BOC group provides steric protection, allowing the compound to selectively interact with its target without undergoing unwanted side reactions. The fluoro and methyl groups enhance the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2-{[(tert-Butoxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid
- 2-{[(tert-Butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid
- 2-{[(tert-Butoxy)carbonyl]amino}-3-(2-fluoro-4-chlorophenyl)propanoic acid
Uniqueness
2-{[(tert-Butoxy)carbonyl]amino}-3-(2-fluoro-4-methylphenyl)propanoic acid is unique due to the presence of both the fluoro and methyl groups on the phenyl ring, which confer distinct electronic and steric properties. These modifications can significantly influence the compound’s reactivity and binding interactions, making it a valuable tool in medicinal chemistry and organic synthesis.
属性
IUPAC Name |
3-(2-fluoro-4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4/c1-9-5-6-10(11(16)7-9)8-12(13(18)19)17-14(20)21-15(2,3)4/h5-7,12H,8H2,1-4H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLLJXCILKMPGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1460252.png)
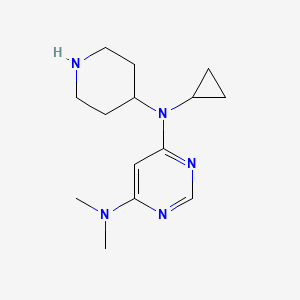
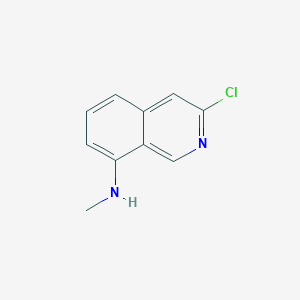
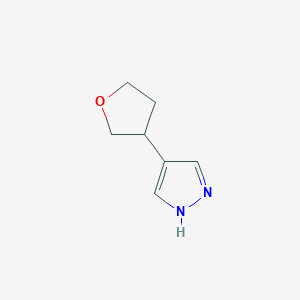
![Ethyl 2-(2-bromoimidazo[2,1-b]thiazol-6-yl)propanoate](/img/structure/B1460259.png)
![[2-Fluoro-(4-difluoromethoxy)phenyl]-methanesulfonyl chloride](/img/structure/B1460260.png)
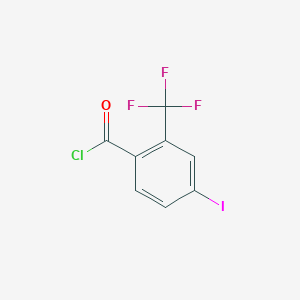
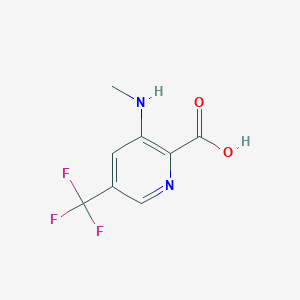
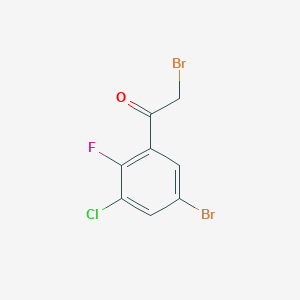
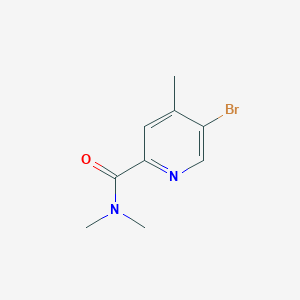
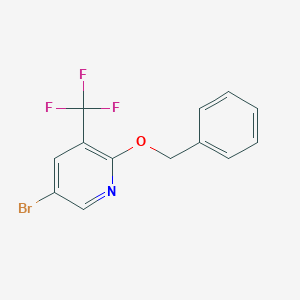

![5-[(1S)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole](/img/structure/B1460273.png)
